molecular formula C30H30N4O4 B11052098 4,4'-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

4,4'-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile)

Cat. No.: B11052098
M. Wt: 510.6 g/mol
InChI Key: QOKZDRFAKYYXGY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,4’-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with malononitrile and dimedone in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

4,4’-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. Its structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other bis-chromene derivatives and related organic molecules. Compared to these, 4,4’-(1,3-Phenylene)bis(2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile) stands out due to its unique structural features and potential for diverse applications. Some similar compounds include:

This compound’s uniqueness lies in its specific functional groups and the potential for varied chemical reactivity and applications.

Properties

Molecular Formula

C30H30N4O4

Molecular Weight

510.6 g/mol

IUPAC Name

2-amino-4-[3-(2-amino-3-cyano-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromen-4-yl)phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C30H30N4O4/c1-29(2)9-19(35)25-21(11-29)37-27(33)17(13-31)23(25)15-6-5-7-16(8-15)24-18(14-32)28(34)38-22-12-30(3,4)10-20(36)26(22)24/h5-8,23-24H,9-12,33-34H2,1-4H3

InChI Key

QOKZDRFAKYYXGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=CC=C3)C4C(=C(OC5=C4C(=O)CC(C5)(C)C)N)C#N)C(=O)C1)C

Origin of Product

United States

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